5-Fluoro-MN-18
Description
Classification and Nomenclature of 5-Fluoro-MN-18
Formal Chemical Nomenclature and Synonyms
The formal chemical name for this compound is 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide . swgdrug.orgcaymanchem.com This systematic name precisely describes its molecular structure, which features an indazole core linked to a naphthalenyl group via a carboxamide bridge, and a 5-fluoropentyl chain attached to the indazole ring.
The compound is also known by several synonyms, including:
5F-MN-18 chemicalroute.com
5-fluoro-NNEi indazole analog ncats.io
The CAS Number for this compound is 1445581-91-8 . caymanchem.comcaymanchem.comzeptometrix.com
Interactive Data Table: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide |
| Synonyms | 5F-MN-18, 5-fluoro-NNEi indazole analog |
| CAS Number | 1445581-91-8 |
| Molecular Formula | C23H22FN3O |
| Molecular Weight | 375.44 g/mol |
Categorization as a Synthetic Cannabinoid Receptor Agonist (SCRA)
This compound is classified as a synthetic cannabinoid receptor agonist (SCRA). ncats.ioeuropa.eu SCRAs are functionally similar to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, as they bind to and activate the same cannabinoid receptors in the body, primarily the CB1 and CB2 receptors. europa.euunodc.org Research has shown that this compound exhibits high binding affinity for both human CB1 and CB2 receptors. researchgate.net Specifically, it has been reported to have Ki values of 1.65 nM for the CB1 receptor and 2.56 nM for the CB2 receptor. ncats.io This potent interaction with cannabinoid receptors is a defining characteristic of its classification as an SCRA.
Position within the Indazole Carboxamide Chemical Class
Chemically, this compound is a member of the indazole carboxamide class of synthetic cannabinoids. ncats.ioontosight.ai This class is characterized by a core indazole ring structure with a carboxamide linker at the 3-position. ontosight.aiacs.org The structure of this compound consists of this indazole core, a naphthyl group, and a fluoropentyl chain. ontosight.ai The presence of the indazole moiety is common in many biologically active compounds. ontosight.ai It is considered an analog of MN-18, differing by the addition of a fluorine atom to the terminal carbon of the pentyl chain. caymanchem.com This fluorination is a common modification in the development of new synthetic cannabinoids. frontiersin.org
Historical Context and Emergence in Research Literature
Evolution of Synthetic Cannabinoid Research and Development
The development of synthetic cannabinoids began in the 1960s for research purposes, aimed at understanding the endocannabinoid system and the effects of THC. wikipedia.orgsmithsonianmag.com Early research led to the creation of compounds like HU-210 in the 1980s. drugfreeworld.org The discovery of cannabinoid receptors in the early 1990s spurred the synthesis of a wide variety of compounds with diverse structures to study their receptor binding affinities. europa.eu
In the mid-2000s, these research chemicals began to be diverted for recreational use, appearing in herbal smoking blends. europa.eudrugfreeworld.org This led to a rapid evolution of synthetic cannabinoid structures as manufacturers sought to circumvent legal controls. wikipedia.org The indazole carboxamide class, to which this compound belongs, represents a later generation of these compounds, which became prevalent after earlier indole-based structures were regulated. wikipedia.orgchrom-china.com The continuous modification of these compounds, such as the addition of a fluorine atom, is a hallmark of the ongoing development in this field. frontiersin.orgchrom-china.com
Early Detection and Identification as a Novel Psychoactive Substance (NPS)
This compound was first identified as a novel psychoactive substance in Japan in 2014, alongside its non-fluorinated parent compound, MN-18. researchgate.netresearchgate.net Its emergence was part of a broader trend of new synthetic cannabinoids appearing on the illicit drug market. researchgate.netnih.gov Forensic laboratories and drug monitoring agencies, such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), play a crucial role in the early detection and identification of these substances. europa.eu The detection of 5F-MDMB-PINACA, another indazole carboxamide, was noted as prevalent in UK prisons in 2020-2021, highlighting the continued presence of this class of compounds. www.gov.uk The rapid identification of new compounds like this compound is essential for public health and law enforcement agencies to respond to the challenges posed by the dynamic NPS market. nih.gov
Significance of Fluorination in Synthetic Cannabinoid Design and Biological Properties
The introduction of a fluorine atom into the chemical structure of synthetic cannabinoids, a process known as fluorination, is a significant and common modification in their design. mdpi.comresearchgate.net This alteration is often made to the terminal position of the alkyl side chain, as seen in 5F-MN-18 where a hydrogen atom on the pentyl chain is replaced with a fluorine atom. caymanchem.comontosight.airesearchgate.net
One of the primary motivations for fluorination is to enhance the compound's biological activity. researchgate.net Research has shown that terminal fluorination can increase the binding affinity of synthetic cannabinoids for the CB1 receptor, often by a factor of two to five. wikipedia.orgresearchgate.netnih.govacs.org This increased affinity can lead to greater potency. wikipedia.orgmdpi.com For instance, the fluorinated analog AM-2201 demonstrates a higher binding affinity for the CB1 receptor compared to its non-fluorinated parent compound, JWH-018. mdpi.com
The strategic use of fluorination highlights the ongoing chemical modifications within the synthetic cannabinoid landscape, aimed at modulating their interaction with cannabinoid receptors and their metabolic stability. mdpi.comresearchgate.net
Comparison of CB1 Receptor Potency: Fluorinated vs. Non-Fluorinated Analogs
| Fluorinated Compound | Non-Fluorinated Analog | Increase in CB1 Potency | Source |
| AM-2201 | JWH-018 | ~2-5 times | nih.govacs.org |
| XLR-11 | UR-144 | ~2-5 times | nih.govacs.org |
| 5F-PB-22 | PB-22 | ~2-5 times | nih.govacs.org |
| STS-135 | APICA | ~2-5 times | nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-fluoropentyl)-N-naphthalen-1-ylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c24-15-6-1-7-16-27-21-14-5-4-12-19(21)22(26-27)23(28)25-20-13-8-10-17-9-2-3-11-18(17)20/h2-5,8-14H,1,6-7,15-16H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSWUIWDRFCAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043090 | |
| Record name | N-(1-Naphthyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445581-91-8 | |
| Record name | 5-Fluoro-MN-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445581918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Naphthyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-MN-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/522ZC95042 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Characterization and Chemical Relationships of 5 Fluoro Mn 18
Core Structural Elements of 5-Fluoro-MN-18
This compound, with the formal name 1-(5-fluoropentyl)-N-1-naphthalenyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that is structurally defined by three key components: an indazole moiety, a naphthalenyl group, and a fluoropentyl chain. researchgate.netcaymanchem.com
Indazole Moiety
The core of this compound is built upon an indazole ring system. researchgate.netcaymanchem.com This bicyclic heteroaromatic structure is a defining feature of a large subclass of synthetic cannabinoids. frontiersin.orguno.edu In this compound, the indazole ring is substituted at the 1-position with a fluoropentyl chain and at the 3-position with a carboxamide linker. researchgate.netcaymanchem.com The indazole core itself is crucial for the compound's interaction with cannabinoid receptors. uno.edu
Naphthalenyl Group
Attached to the carboxamide linker at the 3-position of the indazole core is a naphthalenyl group. researchgate.netcaymanchem.com This polycyclic aromatic hydrocarbon consists of two fused benzene (B151609) rings. The naphthalenyl group in synthetic cannabinoids often contributes to the compound's binding affinity for cannabinoid receptors. nih.gov In this compound, it is specifically a 1-naphthalenyl group. caymanchem.com
Fluoropentyl Chain
The defining characteristic that distinguishes this compound from its analog MN-18 is the presence of a fluoropentyl chain attached to the nitrogen at the 1-position of the indazole ring. researchgate.netcaymanchem.com This alkyl chain is five carbons in length with a fluorine atom at the terminal (5th) position. The addition of a fluorine atom can significantly influence a compound's properties, including its lipophilicity, which may affect its ability to cross biological membranes. ontosight.aicaymanchem.com In many synthetic cannabinoids, the presence of a terminal fluorine on the pentyl chain is known to increase binding affinity for both CB1 and CB2 receptors. caymanchem.comcaymanchem.com
Structural Analogs and Homologues of this compound
The chemical structure of this compound places it within a broader family of synthetic cannabinoids, sharing structural similarities with several other compounds.
Comparison with MN-18 and NNEI Indazole Analogs
This compound is the 5-fluoro analog of MN-18. researchgate.netresearchgate.net The only structural difference between these two compounds is the substitution of a hydrogen atom with a fluorine atom on the terminal carbon of the pentyl chain in this compound. caymanchem.com MN-18 itself is an indazole analog of NNEI, also known as MN-24. nih.govwikipedia.orgnih.gov NNEI possesses an indole (B1671886) core instead of the indazole core found in MN-18 and this compound. nih.govcaymanchem.com Isomers of NNEI, such as the 2'-naphthyl isomer and the 2'-indazole isomer, also exist, highlighting the structural diversity within this chemical space. caymanchem.comcaymanchem.com
Relationships to Other Synthetic Cannabinoids
The structural framework of this compound shows clear relationships to other prominent synthetic cannabinoids:
AKB48 (APINACA): this compound is considered an analog of AKB48 where the adamantyl group of AKB48 is replaced by a naphthalenyl group. caymanchem.comchemicalroute.com AKB48 features an indazole core and a pentyl chain, similar to the non-fluorinated backbone of this compound. frontiersin.org The fluorinated version, 5F-AKB48, is also a close structural relative. frontiersin.orgcaymanchem.com
THJ-2201: This compound is the indazole analog of AM-2201 and shares structural similarities with this compound. researchgate.netwikipedia.org Both possess an indazole core and a 5-fluoropentyl chain. researchgate.netfrontiersin.org The key difference lies in the group attached to the core; THJ-2201 has a naphthoyl group, whereas this compound has a naphthalenyl-carboxamide group. researchgate.net
XLR-12: While structurally distinct, XLR-12 is another synthetic cannabinoid that has been identified alongside this compound in some analyses. niph.go.jp XLR-11, the parent compound of XLR-12, has a 5-fluoropentyl chain attached to an indole core, similar to the side chain of this compound. caymanchem.comwikipedia.org
5F-ADB (5F-MDMB-PINACA): This compound is a potent synthetic cannabinoid that contains an indazole core and a 5-fluoropentyl chain, similar to this compound. However, 5F-ADB has a tert-leucinamide group attached to the indazole core, differentiating it from the naphthalenyl carboxamide of this compound.
Synthetic Pathways and Chemical Derivatization Research
General Synthetic Strategies for Indazole Carboxamide Derivatives
The construction of the indazole-3-carboxamide scaffold is central to the synthesis of many synthetic cannabinoids. These methods typically involve the formation of an amide bond between a pre-formed indazole core and an appropriate amine.
The synthesis of indazole carboxamide derivatives relies on key precursors that form the core structure and the appended functional groups. A common and crucial starting material is 1H-indazole-3-carboxylic acid . derpharmachemica.com This precursor contains the indazole ring system and a carboxylic acid group at the 3-position, which is essential for the subsequent amide bond formation.
Alternative strategies may begin with a different form of the indazole core. For instance, some syntheses start with indazole itself, which is then modified. One method involves a selective protection of the N-2 position, followed by lithiation at the C-3 position and reaction with carbon dioxide to generate the key indazole-3-carboxylic acid intermediate. derpharmachemica.com Other approaches might use halogenated indazoles, such as 3-iodo-1H-indazole, which can then be subjected to palladium-catalyzed reactions. mdpi.com
The other key precursor is the amine that will form the carboxamide "head group." In the case of 5-Fluoro-MN-18, this would be 1-naphthylamine (B1663977) . The "tail" is typically introduced via alkylation of the indazole nitrogen, using a reagent like 1-bromo-5-fluoropentane (B147514) for this compound. The order of these steps—amide formation and N-alkylation—can be varied, leading to different synthetic routes, often designated as Route A or Route B in forensic analysis. caymanchem.com
Table 1: Key Precursors in Indazole Carboxamide Synthesis
| Precursor Type | Example Compound | Role in Synthesis |
|---|---|---|
| Indazole Core | 1H-Indazole-3-carboxylic acid | Provides the core heterocyclic structure and the carboxylic acid for amide coupling. |
| Amine "Head Group" | 1-Naphthylamine | Forms the amide bond with the indazole core. |
The cornerstone of synthesizing indazole-3-carboxamide derivatives is the amide coupling reaction . This reaction joins the indazole-3-carboxylic acid precursor with an amine. To facilitate this, various coupling agents are used to activate the carboxylic acid. derpharmachemica.com
Commonly employed coupling agents and methodologies include:
Carbodiimide-based reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is frequently used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. derpharmachemica.comnih.gov
Uronium-based reagents : Reagents such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are also effective for amide bond formation. diva-portal.orgrsc.org
These reactions are typically carried out in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF), at room temperature. derpharmachemica.comrsc.org An organic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction. derpharmachemica.comnih.govrsc.org
Another key reaction is the N-alkylation of the indazole ring. This step attaches the side chain "tail." This is generally achieved by reacting the indazole nitrogen with an alkyl halide (e.g., 1-bromopentane (B41390) or, in this specific case, 1-bromo-5-fluoropentane) in the presence of a base like sodium hydride (NaH) in DMF. diva-portal.org
Precursor Identification and Utilization
Specific Considerations for Fluorination in this compound Synthesis
The introduction of a fluorine atom onto the pentyl tail of this compound is a defining feature of its structure. The most straightforward synthetic approach is to utilize a precursor that already contains the fluorine atom. The synthesis would therefore involve the N-alkylation of an appropriate indazole-naphthalene carboxamide intermediate with a 1-halo-5-fluoropentane , most commonly 1-bromo-5-fluoropentane. This strategy avoids the challenges of direct, selective fluorination on a pre-existing alkyl chain.
While direct C-H fluorination methods exist, they often require specific catalysts and conditions that may not be practical for clandestine synthesis. beilstein-journals.orgrsc.org These advanced methods, such as those using manganese porphyrin catalysts or transition-metal-mediated processes, are more common in pharmaceutical research and the synthesis of radiolabeled compounds like PET tracers, where fluorine-18 (B77423) is incorporated. rsc.orgacs.orgacs.org For the bulk synthesis of designer drugs, starting with a fluorinated building block is the more common and efficient route.
The presence of fluorine can subtly influence the reactivity of the precursor and the properties of the final molecule. However, in the case of a terminal fluorine on a pentyl chain, its electronic effect on the N-alkylation reaction at the indazole core is generally minimal.
Impurity Profiling and Forensic Implications for Synthetic Route Prediction
The analysis of impurities in a seized sample of this compound can provide crucial intelligence for forensic chemists. mdpi.com Different synthetic routes leave behind distinct chemical fingerprints, such as unreacted starting materials or characteristic by-products.
Two primary synthetic pathways can be postulated:
Route A : Begins with the coupling of 1H-indazole-3-carboxylic acid and 1-naphthylamine to form the "tail-less" precursor, N-(naphthalen-1-yl)-1H-indazole-3-carboxamide. This intermediate is then alkylated with 1-bromo-5-fluoropentane to yield the final product. caymanchem.com The presence of the tail-less precursor as an impurity would strongly suggest this route was used.
Route B : Involves the initial N-alkylation of 1H-indazole-3-carboxylic acid with 1-bromo-5-fluoropentane to produce 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid. This intermediate is then coupled with 1-naphthylamine to form this compound. caymanchem.com The presence of the 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid intermediate would point to this pathway. researchgate.net
The identification of these pathway-specific impurities allows forensic laboratories to link different drug seizures, understand the synthetic methodologies of clandestine labs, and track the distribution of specific precursor chemicals. caymanchem.comresearchgate.net
Table 2: Synthetic Route Indicators for this compound
| Synthetic Route | Key Intermediate Impurity | Chemical Name |
|---|---|---|
| Route A | Tail-less Core | N-(naphthalen-1-yl)-1H-indazole-3-carboxamide |
Laboratory Synthesis for Analytical Reference Standards
The synthesis of high-purity analytical reference standards is essential for the unambiguous identification of this compound in forensic casework. caymanchem.com Organizations like the DEA and commercial laboratories synthesize these standards under controlled conditions to ensure their chemical identity and purity. caymanchem.comswgdrug.org
The synthesis of a reference standard for this compound would follow a well-defined and optimized synthetic route, similar to those described previously. frontiersin.org Following synthesis, the crude product undergoes extensive purification, often using techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC) to remove impurities and by-products. acs.org
The final, purified compound is then rigorously characterized to confirm its structure and purity. This involves a battery of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and connectivity of atoms. swgdrug.org
Gas Chromatography/Mass Spectrometry (GC/MS) : To determine the purity and obtain a characteristic mass spectrum for identification. swgdrug.org
High-Resolution Mass Spectrometry (HRMS) : To confirm the exact molecular formula. frontiersin.org
This comprehensive analysis ensures that the reference material is a reliable standard against which seized samples can be compared in forensic laboratories. swgdrug.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1H-Indazole-3-carboxylic acid |
| 1-Naphthylamine |
| 1-Bromo-5-fluoropentane |
| 3-Iodo-1H-indazole |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) |
| 1-Hydroxybenzotriazole (HOBt) |
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) |
| N,N-Dimethylformamide (DMF) |
| Triethylamine (TEA) |
| N,N-Diisopropylethylamine (DIPEA) |
| Sodium hydride (NaH) |
| N-(naphthalen-1-yl)-1H-indazole-3-carboxamide |
Molecular Pharmacology and Receptor Interaction Studies
Agonist Activity at Cannabinoid Receptors (CB1 and CB2)
5-Fluoro-MN-18 and its non-fluorinated parent compound, MN-18, are recognized as agonists for the CB1 and CB2 cannabinoid receptors. wikipedia.org An agonist is a chemical that binds to a receptor and activates it to produce a biological response. The activity of these compounds is confirmed through both binding affinity analyses and functional assays that measure the cellular response following receptor activation.
In vitro pharmacological studies have demonstrated that 5F-MN-18 and MN-18 exhibit high binding affinities for human CB1 and CB2 receptors. researchgate.netresearchgate.net Binding affinity is typically measured and reported as a Kᵢ value (inhibition constant), which indicates the concentration of a ligand required to occupy 50% of the receptors in the absence of the natural agonist. A lower Kᵢ value signifies a higher binding affinity. For MN-18, the Kᵢ values have been determined to be 45.72 nM at CB1 and 11.098 nM at CB2. wikipedia.org Its 5-fluoro analog, 5F-MN-18, also displays high affinity, with reported Kᵢ values in the range of 1.65-3.86 nmol/L for both human CB1 and CB2 receptors. researchgate.netresearchgate.net
Studies on the parent compound, MN-18, show it has approximately 4-fold greater affinity for the hCB2 receptor over the hCB1 receptor. nih.gov This contrasts with its indole (B1671886) analogue, NNEI, which does not show significant selectivity for either receptor. nih.gov The addition of a fluorine atom to the pentyl chain, as seen in 5F-MN-18, is a common structural modification in synthetic cannabinoids that often leads to increased potency and receptor binding affinity. mdpi.comfrontiersin.org
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference |
|---|---|---|---|
| MN-18 | 45.72 | 11.098 | wikipedia.org |
| 5F-MN-18 | 1.65 - 3.86 (for hCB1 and hCB2) | researchgate.netresearchgate.net | |
| NNEI | 18.4 | 14.3 | nih.gov |
| THC | 24.7 | 3.9 | nih.gov |
| CP55,940 | 0.5 | 0.6 | nih.gov |
Functional activity assays measure the biological response initiated by a compound after it binds to a receptor. For CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs), these assays often involve measuring G protein activation or downstream signaling events. mdpi.com
G Protein Activation: The binding of an agonist like MN-18 to the CB1 receptor stimulates G proteins, leading to downstream effects such as the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels. nih.govmdpi.com The [³⁵S]GTPγS binding assay is a common method to quantify G protein activation. mdpi.com In this assay, MN-18 demonstrated greater efficacy (Eₘₐₓ) than Δ⁹-THC at both hCB1 and hCB2 receptors, indicating it is a full agonist while THC is a partial agonist. nih.gov Specifically, MN-18 produced greater maximal effects in both [³⁵S]GTPγS and cAMP signaling assays compared to THC. nih.govnih.gov The EC₅₀ values for MN-18, which represent the concentration needed to elicit a half-maximal response, were 2.028 nM at CB1 and 1.233 nM at CB2. wikipedia.org
ERK1/2 Phosphorylation: The stimulation of the CB1 receptor can also activate other signaling pathways, including the mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases (ERK1/2). mdpi.comacs.org This pathway can be stimulated through both G protein-dependent and β-arrestin-mediated mechanisms. mdpi.com While specific data on ERK1/2 phosphorylation for this compound is not detailed in the available research, this pathway is a known component of synthetic cannabinoid signaling. mdpi.com
| Compound | Assay | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of CP55,940) | Reference |
|---|---|---|---|---|---|
| MN-18 | [³⁵S]GTPγS | hCB1 | 2.028 | 150% | nih.govwikipedia.org |
| hCB2 | 1.233 | 81% | nih.govwikipedia.org | ||
| THC | [³⁵S]GTPγS | hCB1 | 15.6 | 58% | nih.gov |
| hCB2 | 1.1 | 29% | nih.gov |
In Vitro Receptor Binding Affinity Analysis (e.g., EC50 values for related compounds)
Modulation of Endocannabinoid System Components
Synthetic cannabinoids like this compound primarily exert their effects by mimicking the action of endogenous cannabinoids (endocannabinoids) at CB1 and CB2 receptors. scitechnol.com By acting as potent agonists at these receptors, they directly modulate the signaling of the endocannabinoid system. nih.govdntb.gov.ua The development of compounds such as MN-18 was originally intended to create pharmacological tools for a better understanding of the endocannabinoid system itself. nih.gov While their primary mechanism is direct receptor agonism, detailed studies on how this compound may modulate other components of the system, such as the enzymes responsible for endocannabinoid synthesis and degradation, are not extensively covered in the available literature.
Ligand-Receptor Interaction Modeling and Computational Studies
While specific computational studies for this compound are not widely available, research on other synthetic cannabinoids provides insights into ligand-receptor interactions. kcl.ac.ukelifesciences.org Computational models, such as 3D quantitative structure-activity relationship (3D-QSAR) models, are used to predict the affinity of ligands for CB1 and CB2 receptors. kcl.ac.uk These studies highlight key structural features for receptor binding. For instance, for many synthetic cannabinoids, a wide hydrophobic interaction area at the N1 position of the indole or indazole ring is favorable for binding. kcl.ac.uk The presence of an electronegative atom, such as the fluorine in this compound, at the end of the alkyl chain can increase affinity for both CB receptors. kcl.ac.uk Docking studies with other synthetic cannabinoids suggest that the alkyl side chain of the ligand may bind to the receptor first, and aromatic residues within the receptor's binding pocket form significant interactions. elifesciences.org
Comparative Pharmacological Profiles with Other Synthetic Cannabinoids
The pharmacological profile of this compound and its parent compound MN-18 can be understood by comparing them to other synthetic cannabinoids and THC. nih.gov
MN-18 is the indazole analogue of NNEI, which has an indole core. wikipedia.org Pharmacologically, MN-18 shows about a 4-fold higher affinity for the CB2 receptor over the CB1 receptor, a selectivity not observed with NNEI. nih.gov In functional assays measuring G protein activation, MN-18 is more efficacious than THC and even surpasses the efficacy of the potent synthetic cannabinoid CP55,940 at the CB1 receptor. nih.gov However, at the CB2 receptor, its efficacy is lower than that of CP55,940. nih.gov
The fluorination of the pentyl tail in 5F-MN-18 is a common structural motif shared with other potent synthetic cannabinoids like 5F-PB-22 and 5F-AKB-48. frontiersin.orgfrontiersin.org This modification generally enhances potency compared to the non-fluorinated parent compound. frontiersin.org For example, the fluorinated analogs of UR-144 (XLR-11) and PB-22 (5F-PB-22) show increased CB1 receptor potency. mdpi.com This suggests that 5F-MN-18 is likely more potent than MN-18, consistent with its high receptor binding affinity. researchgate.net
In Vitro Metabolism and Biotransformation Research
Identification of Phase I and Phase II Metabolites
Incubation of 5F-MN-18 with human hepatocytes has led to the identification of numerous metabolites, indicating extensive metabolism. In one study, a total of 20 metabolites were detected following a 3-hour incubation period. nih.govresearchgate.net The primary biotransformations observed fall under Phase I reactions, such as hydroxylation, amide hydrolysis, and defluorination, as well as Phase II conjugation reactions. researchgate.netmdpi.com
The three most abundant metabolites identified in human hepatocyte studies are 5'-OH-MN-18, MN-18 pentanoic acid, and 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid. nih.govresearchgate.net The formation of these products highlights the key metabolic pathways this compound undergoes.
Major Identified Metabolites of 5-Fluoro-MN-18 in Human Hepatocytes
| Metabolite Name | Metabolic Pathway | Relative Abundance |
|---|---|---|
| 5'-OH-MN-18 | Oxidative Defluorination & Hydroxylation | High |
| MN-18 pentanoic acid | Oxidative Defluorination & Further Oxidation | High |
| 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid | Amide Hydrolysis | High |
Hydroxylation represents a significant Phase I metabolic route for 5F-MN-18. researchgate.netmdpi.com This process involves the addition of a hydroxyl (-OH) group to the molecule. Research indicates that for synthetic cannabinoids with an N-alkyl moiety, hydroxylation tends to occur more frequently on this side chain rather than on the aromatic rings. researchgate.netmdpi.com In the case of 5F-MN-18, the most prevalent hydroxylated metabolite is 5'-OH-MN-18, which is formed following the removal of the fluorine atom and subsequent hydroxylation at the terminal position of the pentyl chain. nih.govnih.gov Dihydroxylated metabolites have also been reported. diva-portal.org
The chemical structure of 5F-MN-18 includes a carboxamide linkage, which is susceptible to hydrolysis. This reaction cleaves the amide bond, resulting in the formation of a carboxylic acid. researchgate.net A primary metabolite, 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, is a direct product of this amide hydrolysis pathway. nih.govresearchgate.net It has been noted that for related synthetic cannabinoids, the metabolic hydrolysis of the amide group could potentially release 1-naphthylamine (B1663977), which is a known carcinogen. wikipedia.orghandwiki.orgwikipedia.org
A characteristic and predominant metabolic pathway for synthetic cannabinoids containing a 5-fluoropentyl side chain, such as 5F-MN-18, is oxidative defluorination. frontiersin.orgnih.govfrontiersin.org This process involves the enzymatic removal of the fluorine atom from the terminal carbon of the pentyl chain. researchgate.net This initial step is typically followed by oxidation, first leading to the formation of a terminal alcohol (5'-OH-MN-18) and subsequently to a carboxylic acid (MN-18 pentanoic acid). frontiersin.orgnih.govfrontiersin.org These two metabolites, resulting from the defluorination pathway, are among the most abundant detected in vitro. nih.govresearchgate.net
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. Glucuronidation is a key Phase II pathway identified for 5F-MN-18 metabolites. researchgate.netmdpi.comre-place.be Studies on analogous compounds confirm that Phase I metabolites are often extensively conjugated with glucuronic acid before elimination. nih.gov While less emphasized in the context of 5F-MN-18 specifically, sulfation is another Phase II conjugation reaction that has been identified for similar synthetic cannabinoids in vitro. re-place.be
Defluorination Processes
Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement
The metabolism of most synthetic cannabinoids is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily responsible for Phase I oxidative reactions. nih.gov While specific studies identifying the exact CYP isoforms responsible for 5F-MN-18 metabolism are limited, inferences can be drawn from research on analogous compounds.
For many synthetic cannabinoids, the major isoforms involved in their metabolism include CYP3A4, CYP2C9, and CYP1A2. nih.gov Research on other complex synthetic cannabinoids has shown primary involvement of CYP3A4 and CYP3A5, with smaller contributions from CYP2C8, CYP2C9, and CYP2C19. mdpi.com These enzymes are responsible for the initial oxidative steps, including hydroxylation and oxidative defluorination, that are critical to the biotransformation of 5F-MN-18. The specific kinetics, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for 5F-MN-18 with individual CYP isoforms have not been detailed in the available literature.
Challenges in Metabolite Identification for Forensic Toxicology
The identification of this compound and its metabolites in forensic toxicology presents several significant challenges. researchgate.netd-nb.info A primary difficulty has been the lack of comprehensive human metabolism data until recently, which complicated the efforts of forensic laboratories to confirm the intake of this specific compound. nih.govoup.comresearchgate.net
A major analytical hurdle arises from the metabolic pathways themselves. The predominant biotransformation for many synthetic cannabinoids containing a fluoropentyl side chain is oxidative defluorination, which leads to the formation of a ω-hydroxyl-pentyl metabolite, followed by further oxidation to a pentanoic acid metabolite. frontiersin.org These two major metabolites are often identical to those produced by the corresponding non-fluorinated synthetic cannabinoid analogs. frontiersin.orgnih.gov For instance, the metabolism of THJ-2201, a fluorinated analog, produces THJ-018 pentanoic acid and 5'-OH-THJ-018, which are also major metabolites of its non-fluorinated counterpart, THJ-018. oup.comnih.gov This metabolic convergence makes it challenging to definitively identify the specific parent compound consumed based solely on the detection of these common metabolites. nih.gov
Further complicating forensic analysis is the rapid and extensive metabolism that synthetic cannabinoids typically undergo. nih.gov The parent compound is often present at very low or undetectable concentrations in biological samples, necessitating the targeting of metabolites for analysis. faa.gov However, the lack of commercially available and certified reference standards for the major metabolites of many new psychoactive substances, including 5F-MN-18, poses a significant obstacle for the validation and implementation of analytical methods in forensic laboratories. nih.gov
Additionally, the sheer number of metabolites produced, as seen with the 20 identified for 5F-MN-18 in vitro, requires sophisticated analytical techniques like high-resolution mass spectrometry to differentiate and identify them accurately. nih.govmdpi.com Without these advanced methods, there is a risk of misidentification or failure to detect the relevant biomarkers of exposure. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound (5F-MN-18) |
| 5'-OH-MN-18 |
| MN-18 pentanoic acid |
| 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid |
| THJ-018 |
| THJ-2201 |
| 5'-OH-THJ-018 |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for 5-Fluoro-MN-18 Analysis
Chromatographic separation is a fundamental step in the analysis of this compound, allowing for its isolation from other substances that may be present in a sample. Both gas and liquid chromatography are utilized, each offering distinct advantages.
Gas Chromatography (GC) Coupled Techniques.swgdrug.orgpolicija.sinih.gov
Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like many synthetic cannabinoids. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone in the forensic analysis of synthetic cannabinoids. nih.govnih.gov In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. policija.si Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented.
Electron Ionization (EI) is the most common ionization method used in GC-MS for synthetic cannabinoid analysis. nih.gov It involves bombarding the analyte molecules with a high-energy electron beam (typically 70 eV), which causes fragmentation. policija.sinih.gov The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries. nih.govnih.gov For this compound, characteristic fragment ions are observed, which are crucial for its identification. swgdrug.orgnih.gov While EI is excellent for identification, the molecular ion peak can be weak or absent, which can be a drawback. nih.gov
Photoionization (PI) is a softer ionization technique that uses ultraviolet light to ionize molecules. nih.gov This method is less energetic than EI, resulting in less fragmentation and often a more prominent molecular ion peak. nih.gov This can be particularly useful for confirming the molecular weight of the compound. nih.gov Studies on various synthetic cannabinoids have shown that GC-PI-MS provides simple mass spectra, often showing only the molecular ion or the molecular ion plus a few fragment peaks, which is valuable for determining the molecular weight. nih.gov
A typical GC-MS method for this compound analysis involves an Agilent gas chromatograph with a mass selective detector. swgdrug.orgpolicija.si The separation is often performed on a DB-1 MS or equivalent capillary column. swgdrug.org
Table 1: Example GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Sample Preparation | Diluted in chloroform (B151607) swgdrug.org |
| Injection Mode | Split swgdrug.orgpolicija.si |
| Injector Temperature | 280°C swgdrug.orgpolicija.si |
| Carrier Gas | Helium swgdrug.orgpolicija.si |
| Oven Program | Temperature ramped to achieve separation policija.si |
| MSD Transfer Line Temp | 235-280°C swgdrug.orgpolicija.si |
| MS Source Temperature | 230-280°C swgdrug.orgpolicija.si |
| MS Quadrupole Temp | 150-180°C swgdrug.orgpolicija.si |
| Mass Scan Range | 30-550 amu swgdrug.orgpolicija.si |
| Retention Time | ~17.62 - 23.752 min swgdrug.orgpolicija.si |
This table is for illustrative purposes and specific parameters may vary between laboratories and methods.
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is another technique that can be used for the identification of this compound. swgdrug.orgpolicija.si In this method, after separation by GC, the eluted compound is analyzed by an FTIR spectrometer. The resulting infrared spectrum provides information about the functional groups present in the molecule, which can aid in its structural elucidation and confirmation. policija.si This technique is often used in conjunction with GC-MS to provide complementary data for unambiguous identification. unodc.org
GC-Mass Spectrometry (GC-MS), including Electron Ionization (EI) and Photoionization (PI) Modes
Liquid Chromatography (LC) Coupled Techniques.policija.sinih.govnih.gov
Liquid chromatography is particularly advantageous for analyzing less volatile or thermally labile compounds. jst.go.jp It has become an increasingly favored technique in forensic toxicology for the analysis of new psychoactive substances. scispace.com
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle size columns, which allows for faster analysis times and improved resolution compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS) or time-of-flight mass spectrometry (TOF-MS), it provides a highly sensitive and selective method for the detection and quantification of synthetic cannabinoids and their metabolites in various biological matrices. nih.govscispace.com
UHPLC-MS/MS is a powerful tool for quantitative analysis. nih.gov It involves selecting a specific precursor ion (e.g., the molecular ion of this compound) and then fragmenting it to produce specific product ions. This process, known as multiple reaction monitoring (MRM), is highly selective and minimizes matrix interference, leading to low limits of detection. nih.govnih.gov
UHPLC-TOF-MS provides high-resolution mass data, which allows for the accurate determination of the elemental composition of a compound. usp.brresearchgate.net This is extremely valuable for identifying unknown substances and for confirming the identity of known compounds like this compound. researchgate.net
Table 2: Example UHPLC-MS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase nih.govrsc.org |
| Mobile Phase | Gradient of acetonitrile/water or methanol/water with additives like formic acid or ammonium (B1175870) formate (B1220265) policija.si |
| Ionization Mode | Electrospray Ionization (ESI), positive mode policija.sinih.gov |
| Mass Analyzer | Tandem Quadrupole (MS/MS) or Time-of-Flight (TOF) nih.govusp.br |
This table provides a general overview; specific parameters are optimized for each analyte and matrix.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) combines the separation power of LC with the high-resolution and accurate mass measurement capabilities of a QTOF mass analyzer. policija.siresearchgate.net This technique is particularly useful for screening samples for a wide range of compounds, including novel psychoactive substances, and for identifying their metabolites. researchgate.netresearchgate.net The high mass accuracy of the TOF analyzer helps in proposing molecular formulas for unknown peaks and confirming the identity of target analytes like this compound with a high degree of confidence. scispace.com In the analysis of this compound, LC-QTOF can provide precise mass measurements of the parent compound and its metabolites, aiding in their structural elucidation. researchgate.netresearchgate.net
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS, TOF-MS)
Spectroscopic Approaches
Spectroscopic methods are fundamental in the structural analysis of novel psychoactive substances.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of compounds like this compound. researchgate.net Both ¹H and ¹³C NMR experiments are utilized to determine the precise arrangement of atoms within the molecule. For instance, in the analysis of 5F-Cumyl-PINACA, a related synthetic cannabinoid, both ¹H and ¹³C-NMR experiments were essential for resolving its structure. nih.gov The data obtained from these analyses, often supplemented by two-dimensional NMR techniques, provide unambiguous confirmation of the compound's identity. nih.govrsc.org Sample preparation for ¹H NMR analysis of this compound typically involves dissolving the analyte in a deuterated solvent like chloroform-d (B32938) (CDCl₃) with a reference standard such as tetramethylsilane (B1202638) (TMS). swgdrug.org
Infrared (IR) spectroscopy is a valuable technique for distinguishing between positional isomers of synthetic cannabinoids. nih.gov Isomers often exhibit unique fingerprint regions in their IR spectra, allowing for their differentiation. nih.govunodc.org While electron ionisation mass spectrometry (EIMS) data may be very similar for structural isomers and not provide clear discrimination, IR spectroscopy can often highlight subtle structural differences. d-nb.info For example, the differentiation of fluoropentyl positional isomers of AM-2201 has been successfully demonstrated using gas chromatography-infrared spectroscopy (GC-IRD), where differences in the fingerprint region of the spectra allowed for their distinction. nih.govunodc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Development and Validation of Screening and Confirmatory Methods
The development and validation of robust analytical methods are essential for the reliable detection and quantification of this compound in forensic contexts. scitechnol.com
Forensic samples containing this compound can be found in various forms, including bulk powders and as additives to herbal products. swgdrug.orgunodc.orgresearchgate.net The matrix of these samples can significantly impact the analysis. Herbal products, often labeled as "herbal incense," consist of plant material sprayed with a solution of the synthetic cannabinoid. unodc.orgresearchgate.net This can lead to an inhomogeneous distribution of the active compound. unodc.org Analysis of such materials often requires extraction procedures to isolate the analyte from the plant matrix before instrumental analysis. nih.govresearchgate.net Seized materials may also be in the form of crystalline powders, which are typically highly lipophilic and soluble in non-polar or medium-polarity organic solvents. unodc.org
Accurate quantification of this compound requires careful consideration of matrix effects, which can suppress or enhance the analytical signal. mdpi.com The standard addition method is a technique used to overcome matrix effects, particularly in complex samples like solid tissues. researchgate.net This method involves adding known amounts of the standard to the sample, allowing for quantification even in the absence of a blank matrix. researchgate.net
Matrix-matched calibration is another widely used approach to compensate for matrix effects. mdpi.comuow.edu.au This involves preparing calibration standards in a matrix that is similar to the sample being analyzed. mdpi.comuow.edu.au This method has been shown to provide satisfactory results in the analysis of various compounds in complex matrices. uow.edu.au For multi-component analysis, combining matrix-matched calibration with an internal standard can be a practical way to achieve accurate quantification. uow.edu.au
Matrix Considerations in Forensic Sample Analysis (e.g., seized materials, herbal products)
Creation and Utilization of Mass Spectral and Compound Databases
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone of synthetic cannabinoid analysis. researchgate.netnih.govscispace.com The creation and use of comprehensive mass spectral and compound databases are vital for the rapid identification of these substances. nih.govscispace.com
Several organizations and companies maintain such databases, which include the mass spectra of numerous forensic drug standards. caymanchem.commzcloud.org For example, the Cayman Spectral Library is a free, searchable GC-MS database containing data for over 2,000 of their forensic drug standards. caymanchem.comcaymanchem.com Similarly, the SWGDRUG Mass Spectral Library is another resource used for comparing the electron ionization (EI) mass spectrum of an unknown compound for identification. nih.gov High-resolution mass spectrometry (HRMS) libraries are also being developed to enhance the selectivity and confirmation of novel psychoactive substances. scispace.com The availability of these databases allows laboratories to quickly compare the mass spectrum of a suspected sample with that of a known reference standard, facilitating a timely and accurate identification of compounds like this compound. nih.govmzcloud.org
Structure Activity Relationship Sar Studies of 5 Fluoro Mn 18 and Analogs
Influence of Indazole Core Modifications on Receptor Affinity
The core scaffold of a synthetic cannabinoid is a primary determinant of its binding affinity and efficacy. This compound is built on an indazole core. caymanchem.com Comparative studies consistently demonstrate that the indazole core provides superior affinity for both CB1 and CB2 receptors compared to other heterocyclic systems like indole (B1671886). nih.govfrontiersin.org
For example, a comparison between MN-18 (which has an indazole core) and its direct indole analog, NNEI, reveals the indazole's importance. MN-18 exhibits approximately four-fold greater affinity for the CB2 receptor over the CB1 receptor, whereas NNEI does not show significant preference for either receptor. nih.gov Further research reinforces this trend, showing that indazole-based synthetic cannabinoids generally provide the best affinity to both CB1 and CB2 receptors, followed closely by indole-based compounds. nih.govfrontiersin.org For instance, in a series of related compounds, the indazole derivative PX-2 showed significantly higher affinity for both CB1 and CB2 receptors compared to its indole counterpart, PX-1. nih.gov The superiority of the indazole core is also observed in functional assays, where it is often required to achieve sub-nanomolar potency at the CB1 receptor. frontiersin.org The substitution of the indazole core with other structures, such as 7-azaindole, typically results in a decrease in both binding affinity and functional potency. frontiersin.org
| Compound Pair | Core Structure | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Source |
|---|---|---|---|---|
| PX-2 | Indazole | 127 | 17.4 | nih.gov |
| PX-1 | Indole | 485 | 164 | nih.gov |
| MN-18 | Indazole | 25 | 6.4 | nih.gov |
| NNEI | Indole | 10.3 | 8.1 | nih.gov |
Role of Naphthalenyl Group in Ligand-Receptor Interactions
The N-1-naphthalenyl group of this compound serves as the "tail" of the molecule and plays a crucial role in anchoring the ligand within the binding pocket of the cannabinoid receptors. caymanchem.com Ligand-receptor interactions are fundamentally governed by principles of electrostatic and steric compatibility. unina.it The naphthalenyl group, being a large, aromatic, and hydrophobic structure, primarily engages in non-polar and hydrophobic interactions, such as van der Waals forces, with corresponding hydrophobic amino acid residues in the receptor's binding site. mdpi.com
Computational Chemistry and Molecular Docking in SAR Prediction
Computational chemistry provides powerful tools for predicting and understanding the SAR of synthetic cannabinoids. Molecular docking, in particular, is a technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov This method involves creating a three-dimensional model of the target receptor (e.g., the CB1 receptor) and computationally "docking" the ligand, such as this compound, into the active binding site. nih.govresearchgate.net
The simulation calculates the binding energy, which provides an estimate of the ligand's affinity for the receptor. nih.gov These computational models have successfully identified plausible binding modes for various synthetic cannabinoids, showing high similarity with the binding of co-crystallized ligands like THC. researchgate.net Beyond simple docking, other computational methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are employed. researchgate.net DFT can be used to analyze the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which provide insights into its chemical reactivity and stability. nih.gov QSAR models use statistical methods to correlate chemical structures with biological activity, creating predictive tools that can help identify potentially potent new compounds before they are synthesized. nih.gov These computational approaches are invaluable for minimizing the time and resources needed to characterize new psychoactive substances. nih.govresearchgate.net
SAR in the Context of Emergent Synthetic Cannabinoids
The SAR principles observed for this compound are reflective of broader trends in the world of emergent synthetic cannabinoids. mdpi.comdovepress.com These substances represent a large and chemically diverse group of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by acting as agonists at cannabinoid receptors. dovepress.comnih.gov A key characteristic of this market is the continuous emergence of new compounds with slight structural modifications designed to circumvent legal controls. dovepress.comnih.gov
These minor structural changes, such as the addition of a single fluorine atom or the substitution of one core structure for another, can have a drastic impact on the pharmacological properties of the compound. nih.govacs.org Often, these modifications result in molecules with significantly higher binding affinity and greater efficacy at the CB1 receptor compared to THC. nih.govscielo.br This heightened potency is a major public health concern, as it can lead to more intense and unpredictable effects. nih.govacs.org The SAR of compounds like this compound is therefore not just of academic interest; it is crucial for forensic science, toxicology, and public health to anticipate the properties of newly emerging drugs based on their chemical structure. nih.gov
Research Applications and Broader Academic Implications
Utility as a Research Tool in Drug Discovery and Chemical Biology
In the context of drug discovery and chemical biology, 5-Fluoro-MN-18 is used to probe the endocannabinoid system. In vitro pharmacological assays have shown that this compound exhibits high binding affinities for both human cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. oup.comresearchgate.netresearchgate.net The availability of such compounds as research tools allows scientists to investigate the structure-activity relationships of cannabinoid receptor agonists. researchgate.net Understanding how modifications like fluorination impact receptor binding and activation is crucial for designing new therapeutic agents with desired potency and selectivity. caymanchem.comfrontiersin.org The study of fluorinated compounds like this compound is an active area of research due to the unique properties that fluorination imparts on a molecule. ontosight.ai
Implications for Forensic Drug Monitoring and Intelligence
The emergence of this compound has significant implications for forensic drug monitoring and intelligence, particularly in the context of the ever-evolving landscape of novel psychoactive substances (NPS).
Forensic laboratories are continuously challenged with identifying new and structurally diverse synthetic cannabinoids in seized materials. researchgate.netd-nb.info this compound was first identified in illicit products in Japan in 2014. oup.comresearchgate.net Its detection in various forms, such as impregnated on paper, highlights the methods used for concealing and distributing these substances. www.gov.uk The identification of this compound in seized products necessitates the availability of analytical reference standards and spectral data to confirm its presence. caymanchem.com Advanced analytical techniques, such as high-resolution mass spectrometry, are employed to characterize the metabolites of this compound, which is crucial for confirming human intake. oup.com For instance, studies on human hepatocyte metabolism of this compound identified several metabolites, with 5'-OH-MN-18, MN-18 pentanoic acid, and 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid being the three most abundant. oup.com This metabolic data is vital for forensic toxicologists to develop robust analytical methods for its detection in biological samples. oup.comnih.gov
The appearance of this compound is part of a larger trend in the NPS market, where existing compounds are chemically modified to circumvent legal controls. nih.govnetce.com The fluorination of MN-18 to create this compound is a classic example of this phenomenon, often aimed at increasing potency. frontiersin.orgnetce.com Forensic early warning systems (FEWS) play a critical role in monitoring the emergence of such substances. www.gov.uk For example, the UK's FEWS reported the detection of 5F-MN-18 in impregnated paper samples, indicating its presence in the illicit drug supply. www.gov.uk The United Nations Office on Drugs and Crime (UNODC) also monitors the global emergence of NPS, including synthetic cannabinoids like this compound, to provide a global perspective on the evolving drug landscape. unodc.org The continuous monitoring and reporting of these new substances are essential for public health and law enforcement agencies to respond effectively. cfsre.org
The detection and characterization of this compound and its analogs contribute to a broader understanding of illicit drug trends and the dynamics of the NPS market. The shift from indole-based synthetic cannabinoids to indazole-based structures like this compound represents a significant evolution in the chemical space of these drugs. netce.com This structural migration is often driven by a desire to enhance cannabimimetic effects, with indazole derivatives frequently showing increased CB1 potency compared to their indole (B1671886) counterparts. netce.com The analysis of seized materials containing this compound, sometimes in combination with other substances, provides valuable intelligence on drug mixtures and potential poly-drug use patterns. www.gov.ukmdpi.com Wastewater-based epidemiology is another promising strategy for monitoring community-level drug consumption trends, including the use of synthetic cannabinoids. brjac.com.br
Monitoring Emergent Novel Psychoactive Substances (NPS)
Contributions to Medicinal Chemistry Research Beyond Cannabinoid Systems (e.g., indazole scaffold in oncology, neurology)
The indazole scaffold, which forms the core of this compound, is a privileged structure in medicinal chemistry with applications extending far beyond cannabinoid receptor modulation. mdpi.comnih.gov This heterocyclic ring system is found in a variety of biologically active compounds and approved drugs. mdpi.com Research into indazole derivatives has shown significant promise in therapeutic areas such as oncology and neurology. ontosight.ai
In oncology, for example, indazole-containing compounds have been investigated as potent inhibitors of various kinases and other proteins implicated in cancer progression. nih.govresearchgate.net Axitinib, an anti-cancer drug, features an indazole core and is used to treat renal cell carcinoma. nih.gov The versatility of the indazole scaffold allows for the synthesis of diverse libraries of compounds that can be screened for various biological activities. mdpi.com
In the field of neurology, indazole derivatives have been explored for their potential in treating conditions like chronic pain and neurodegenerative diseases. nih.gov The ability to modify the indazole core at different positions allows for fine-tuning of the pharmacological properties to achieve desired therapeutic effects. mdpi.com While the research on this compound itself is focused on its cannabinoid activity, the broader study of its indazole scaffold contributes to the collective knowledge base that medicinal chemists can draw upon for the development of new drugs for a wide range of diseases.
Future Directions in this compound Related Research
Future research concerning this compound is likely to proceed in several key directions. A primary area of focus will be the comprehensive characterization of its physiological and toxicological properties, which are currently largely unknown. caymanchem.com Elucidating the full pharmacological profile, including its effects on various organ systems and its potential for long-term health consequences, is a critical next step.
Further investigation into the metabolism of this compound is also warranted. While initial studies have identified major metabolites, a more in-depth understanding of its complete metabolic fate in humans is necessary for developing highly sensitive and specific detection methods for forensic and clinical toxicology. oup.comfrontiersin.org This includes the study of potential pharmacologically active metabolites.
From a medicinal chemistry perspective, this compound and its analogs can continue to serve as tools to explore the structure-activity relationships of the cannabinoid receptors. researchgate.net The synthesis and evaluation of new derivatives could lead to the discovery of novel ligands with unique selectivity or functional activity at CB1 and CB2 receptors, potentially paving the way for new therapeutic agents.
Finally, continued surveillance and monitoring of the illicit drug market for the presence of this compound and related compounds will remain essential. www.gov.ukunodc.org This includes tracking its geographical distribution, prevalence, and any changes in the chemical structures of emerging analogs. This ongoing forensic intelligence is crucial for informing public health policies and law enforcement strategies.
Exploration of Novel Analogs
The study of this compound is deeply rooted in the exploration of structure-activity relationships (SAR) among synthetic cannabinoids. 5F-MN-18 is itself an analog, differing from its parent compound MN-18 by the addition of a fluorine atom to the terminal carbon of the pentyl chain. caymanchem.com Both are considered analogs of other compounds like THJ-018 and THJ-2201. researchgate.net These relationships allow researchers to investigate how specific structural modifications influence the pharmacological properties of the compounds.
Key structural comparisons include:
Fluorination : The terminal fluorination of the pentyl chain is a common modification in synthetic cannabinoids. In some series, this has been shown to increase CB1 receptor binding affinity and potency. mdpi.com For instance, comparing MN-18 with 5F-MN-18 helps to elucidate the specific contribution of the fluorine atom to receptor interaction and metabolism. Studies on paired compounds like JWH-018/AM-2201 and AKB-48/5F-AKB-48 have shown that fluorination can alter metabolic pathways, with 5-fluoropentyl chains often being metabolized to 5-hydroxypentyl and subsequent pentanoic acid derivatives. frontiersin.org
Core Structure : 5F-MN-18 features an indazole core. Its analog, NNEI, contains an indole core instead. nih.gov Research comparing such pairs has indicated that the indazole structure can lead to a slight increase in affinity for the CB2 receptor compared to the indole counterpart. netce.com
Linker Group : MN-18 and 5F-MN-18 possess a carboxamide linker joining the core to the naphthalene (B1677914) group. researchgate.netnih.gov This differs from analogs like THJ-018 and THJ-2201, which have a ketone (carbonyl) linker at the same position. researchgate.net This variation in the linker group is a critical area of SAR studies, as it significantly impacts the molecule's binding and metabolic stability.
Head Group : The parent compound of MN-18, known as AKB48 (or APINACA), has an adamantyl group, which is replaced by a naphthalenyl group in MN-18. caymanchem.com Further exploration of analogs involves modifying this head group. For example, changing the naphthyl group in a related analog (5F-NNEI) to a benzyl (B1604629) group was found to reduce CB1 binding affinity significantly. nih.gov
These systematic modifications and the resulting pharmacological data are crucial for building a comprehensive understanding of how synthetic cannabinoids interact with their biological targets.
Advanced Computational and In Silico Modeling
Computational, or in silico, methods are increasingly valuable tools in pharmacology for predicting the properties and interactions of novel compounds like this compound. These models can forecast a molecule's metabolic fate, receptor binding affinity, and potential sites of metabolism, thereby guiding further experimental research. nih.gov
Applications of in silico modeling for 5F-MN-18 and related compounds include:
Metabolite Prediction : Software can predict the likely metabolites of a parent compound. For synthetic cannabinoids, this is particularly important for forensic identification and for understanding the full toxicological profile. For example, in silico predictions were used to assist in identifying metabolites for the related analog THJ-2201, although the results showed some inconsistencies with data from human hepatocyte incubations, highlighting the need to refine these models. frontiersin.org Studies of 5F-MN-18 metabolism in human hepatocytes have identified major metabolites such as 5'-OH-MN-18 and MN-18 pentanoic acid, providing real-world data to validate and improve computational predictions. nih.govresearchgate.net
Receptor Docking and SAR : Molecular docking simulations can model the interaction between a ligand like 5F-MN-18 and its receptor targets, CB1 and CB2. These models help visualize the binding pocket and identify key amino acid residues involved in the interaction. nih.govuc.pt This information is foundational for understanding structure-activity relationships and for designing new molecules with desired properties, such as increased selectivity. For instance, modeling can help explain why the indazole ring in 5F-MN-18 might confer different receptor interactions compared to an indole ring. nih.gov
Predicting Physicochemical Properties : Computational tools can estimate properties like solubility, lipophilicity, and drug-likeness, which are critical for the development of research tools or potential therapeutics. mdpi.com
While in silico methods are powerful, they are most effective when used in conjunction with in vitro and in vivo experimental data, which serve to validate and refine the computational models. researchgate.net
Development of Selective Receptor Probes
One of the original purposes for the synthesis of many cannabinoids was to create pharmacological probes to investigate the endocannabinoid system. nih.gov An ideal probe has high affinity and, crucially, high selectivity for a specific receptor subtype (i.e., CB1 over CB2, or vice versa). This compound exhibits high affinity for both CB1 and CB2 receptors, with reported Ki values in the low nanomolar range. nih.govresearchgate.net
The potential of 5F-MN-18 as a basis for selective receptor probes stems from these characteristics:
High Affinity : The potent binding of 5F-MN-18 makes it a strong candidate for developing probes. High affinity ensures that the probe will bind effectively to the target receptor even at low concentrations, which is essential for techniques like radioligand binding assays and imaging.
Potential for Selectivity : While 5F-MN-18 binds to both CB1 and CB2, its parent compound, MN-18, was found to exhibit approximately four-fold greater affinity for the hCB2 receptor over the hCB1 receptor. nih.gov This inherent, albeit modest, selectivity suggests that the 5F-MN-18 scaffold could be a starting point for designing more highly selective CB2 receptor ligands through further chemical modification. The development of selective CB2 agonists is a significant area of research, as they may offer therapeutic benefits without the psychoactive effects associated with CB1 receptor activation.
Functionalization for Probes : To be used as a probe, the 5F-MN-18 molecule would need to be functionalized by attaching a reporter group, such as a radioactive isotope (e.g., ¹⁸F for PET imaging) or a fluorescent dye. nih.gov In silico modeling can help predict which positions on the molecule can be modified without disrupting receptor binding. The presence of the fluorine atom in 5F-MN-18 already provides a site for potential isotopic labeling to create a radiotracer.
The study of 5F-MN-18 and its interaction with cannabinoid receptors contributes to the broader goal of developing highly selective molecular probes. Such probes are indispensable for mapping the distribution of cannabinoid receptors in tissues, understanding their role in disease, and screening for new therapeutic agents. nih.govfrontiersin.org
Compound Information
| Compound Name | Full Chemical Name |
| This compound (5F-MN-18) | 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide |
| MN-18 | N-(1-Naphthyl)-1-pentyl-1H-indazole-3-carboxamide |
| THJ-2201 | 1-(5-Fluoropentyl)-1H-indazol-3-ylmethanone |
| THJ-018 | (Naphthalen-1-yl)(1-pentyl-1H-indazol-3-yl)methanone |
| AKB48 (APINACA) | N-(Adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide |
| NNEI | N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide |
Q & A
Basic Research Questions
Q. How can researchers differentiate 5-Fluoro-MN-18 from its non-fluorinated analog MN-18 in analytical assays?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with a focus on the fluorine atom's mass defect (Δm = 0.0095 Da). For example, in human hepatocyte metabolism studies, this compound produces unique metabolites like 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, which are absent in MN-18 metabolism. HRMS parameters should include full-scan data acquisition with a mass defect filter (e.g., ±30 mDa) to isolate fluorinated species . Gas chromatography–mass spectrometry (GC-MS) with electron ionization can also distinguish structural differences via fragmentation patterns (e.g., fluoropentyl chain vs. pentyl chain) .
Q. What in vitro models are recommended for studying this compound metabolism, and what methodological considerations ensure reproducibility?
- Methodological Answer : Primary human hepatocytes incubated with 10 μmol/L this compound for 3 hours under standardized culture conditions (e.g., 37°C, 5% CO₂) provide a robust model. To ensure reproducibility:
- Validate hepatocyte viability (>90%) via trypan blue exclusion.
- Use a TripleTOF 5600+ mass spectrometer with information-dependent acquisition (IDA) to trigger product ion scans.
- Include negative controls (hepatocytes without substrate) to rule out endogenous interference .
Q. How should researchers design experiments to identify optimal marker metabolites for forensic detection of this compound?
- Methodological Answer : Prioritize metabolites with high abundance and structural uniqueness. For this compound, the top three metabolites (5'-OH-MN-18, MN-18 pentanoic acid, and 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid) are recommended as markers. Validate these using:
- Stability tests : Assess metabolite persistence in urine or blood matrices over 24–72 hours.
- Cross-validation : Compare results across multiple HRMS platforms (e.g., Q-TOF vs. Orbitrap) .
Advanced Research Questions
Q. How can conflicting metabolite identification data between HRMS and immunoassay platforms be resolved?
- Methodological Answer : Immunoassays often lack specificity for synthetic cannabinoids due to antibody cross-reactivity. To resolve discrepancies:
- Perform immunoassay cross-reactivity studies using synthesized metabolites (e.g., 5'-OH-MN-18).
- Confirm results with orthogonal methods like liquid chromatography–tandem mass spectrometry (LC-MS/MS) using deuterated internal standards for quantification .
Q. What strategies optimize the detection of low-abundance this compound metabolites in complex biological matrices?
- Methodological Answer :
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to isolate acidic metabolites.
- Data acquisition : Apply SWATH® (Sequential Window Acquisition of All Theoretical Mass Spectra) for untargeted metabolite profiling.
- Data analysis : Utilize software (e.g., MetaboScape®) with fluorine-specific mass defect filters (±0.015 Da) to reduce noise .
Q. How can researchers validate the pharmacological activity of this compound metabolites at cannabinoid receptors?
- Methodological Answer :
- Receptor binding assays : Use transfected HEK-293 cells expressing human CB1/CB2 receptors. Incubate with metabolites (1–100 nM) and measure displacement of [³H]CP-55,940.
- Functional assays : Monitor intracellular cAMP levels via ELISA to assess Gi/o protein coupling.
- Statistical validation : Apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate Ki values and compare to parent compound affinities .
Data Presentation and Reproducibility
Q. What are the best practices for reporting this compound metabolism data to ensure reproducibility?
- Methodological Answer :
- Raw data : Provide m/z values, retention times, and fragmentation spectra for all metabolites in supplementary materials.
- Instrument parameters : Detail LC gradients (e.g., 0.1% formic acid in water/acetonitrile), MS collision energies (e.g., 35 eV for CID), and mass accuracy thresholds (e.g., ±5 ppm).
- Ethical compliance : Adhere to guidelines for human-derived hepatocyte use (e.g., IRB approval, donor consent documentation) .
Table: Key Metabolites of this compound Identified in Human Hepatocytes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
